molecular formula C10H12BrNO B7565104 N-[1-(2-bromophenyl)ethyl]acetamide

N-[1-(2-bromophenyl)ethyl]acetamide

Cat. No.: B7565104
M. Wt: 242.11 g/mol
InChI Key: VZHBWZBVAVLOLV-UHFFFAOYSA-N
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Description

N-[1-(2-Bromophenyl)ethyl]acetamide is an acetamide derivative featuring a brominated phenyl group at the 2-position of an ethyl side chain. The bromine substituent at the 2-position introduces steric and electronic effects that influence reactivity, solubility, and intermolecular interactions.

Properties

IUPAC Name

N-[1-(2-bromophenyl)ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO/c1-7(12-8(2)13)9-5-3-4-6-10(9)11/h3-7H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZHBWZBVAVLOLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1Br)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Positional Isomers and Halogenated Derivatives

Key Compounds :

No direct data on pharmacological activity, but related 4-bromo derivatives (e.g., N-(4-Bromophenyl)acetamide) show bond length variations (C6–Br: 1.8907 Å vs. 1.91 Å in other bromoacetamides), suggesting subtle conformational differences .

N-[1-(2-Chlorophenyl)ethyl]acetamide (Halogen Variation)

  • Chlorine substitution at the 2-position reduces molecular weight (vs. bromine) and alters electronic properties (lower electronegativity and polarizability).
  • Derivatives of this compound are synthesized via TDAE-mediated reactions in DMF, yielding intermediates for bioactive molecules (e.g., imidazole-containing sulfonamides) .

Table 1: Physical and Structural Comparisons

Compound Molecular Formula Substituent Position Key Structural Feature Bond Length (C–X) Reference
N-[1-(2-Bromophenyl)ethyl]acetamide C₁₀H₁₂BrNO 2-Bromo Ethyl-acetamide backbone N/A [7]
N-(4-Bromophenyl)acetamide C₈H₈BrNO 4-Bromo Direct phenyl-acetamide linkage C6–Br: 1.8907 Å [10]
N-[1-(2-Chlorophenyl)ethyl]acetamide C₁₀H₁₂ClNO 2-Chloro Ethyl-acetamide backbone N/A [1, 3]

Derivatives with Extended Aromatic Systems

Key Compounds :

N-[1-(Naphthalen-2-yl)ethyl]acetamide Incorporates a naphthalene ring, increasing aromatic conjugation (C₁₄H₁₅NO, MW: 213.27).

N-(2-Benzoylphenyl)-2-bromoacetamide Features a benzoyl group adjacent to bromine, which may improve stability and alter electronic density (C₁₅H₁₁BrNO₂) .

Table 2: Aromatic Extensions

Compound Molecular Formula Aromatic System Key Functional Group Potential Application Reference
N-[1-(Naphthalen-2-yl)ethyl]acetamide C₁₄H₁₅NO Naphthalene Acetamide Materials Science [14]
N-(2-Benzoylphenyl)-2-bromoacetamide C₁₅H₁₁BrNO₂ Benzoylphenyl Bromoacetamide Synthetic Intermediate [12]

Heterocyclic and Functionalized Derivatives

Key Compounds :

N-(2-Bromophenyl)-2-{[1-(propan-2-yl)-triazoloquinoxalin-4-yl]sulfanyl}acetamide Complex heterocyclic system (C₂₀H₁₈BrN₅OS) with a triazoloquinoxaline group, likely targeting enzyme active sites .

Table 3: Functionalized Derivatives

Compound Molecular Formula Heterocycle/Functional Group Notable Feature Reference
N-(2-Bromophenyl)-2-[(furan-2-ylmethyl)amino]acetamide C₁₃H₁₃BrN₂O₂ Furan Enhanced hydrogen bonding [15]
N-[2-(4-Bromophenyl)ethyl]-2,2,2-trifluoroacetamide C₁₀H₁₀BrF₃NO Trifluoroacetamide Electron-withdrawing effects [13]
Triazoloquinoxaline derivative C₂₀H₁₈BrN₅OS Triazoloquinoxaline Enzyme inhibition potential [16]

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for producing N-[1-(2-bromophenyl)ethyl]acetamide, and how do reaction parameters influence yield?

  • Methodological Answer : Two primary routes are documented:

  • Route 1 : Reacting 2-bromoaniline with ethylene oxide followed by acylation using chloroacetyl chloride under controlled pH and temperature (e.g., 0–5°C for acylation) to minimize side reactions .
  • Route 2 : Palladium(II)-catalyzed cyclization in a THF/H₂O solvent system (5:1 ratio) with K₂CO₃ as a base, achieving yields >75% after purification via column chromatography .
  • Critical Parameters : Catalyst loading (0.1 eq Pd(dppf)Cl₂), reaction time (5 h at 80°C), and solvent polarity significantly impact purity and yield.

Q. How does the bromine substitution position (2- vs. 4-) on the phenyl ring influence the compound’s physicochemical properties?

  • Methodological Answer : Comparative structural analysis (Table 1) shows:

AnalogBromine PositionKey Properties
N-[1-(4-Bromophenyl)ethyl]acetamideParaHigher solubility in polar solvents due to symmetric charge distribution
This compoundOrthoEnhanced steric hindrance, reducing enzymatic degradation rates
  • Experimental Validation : UV-Vis spectroscopy and HPLC retention time differences confirm altered polarity and stability .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assigns protons and carbons, e.g., acetamide methyl group at δ 2.1 ppm and bromophenyl aromatic signals between δ 7.2–7.8 ppm .
  • Mass Spectrometry (HRMS) : Confirms molecular ion peak at m/z 256.03 (C₁₀H₁₁BrNO⁺) .
  • X-ray Crystallography : Resolves steric effects from the ortho-bromine substituent, aiding in crystallinity analysis .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Methodological Answer :

  • Analog Synthesis : Introduce electron-withdrawing groups (e.g., nitro at para position) or modify the ethyl bridge length to assess binding affinity shifts .
  • Biological Assays : Pair in vitro enzyme inhibition assays (e.g., COX-2) with in vivo murine inflammation models to correlate structural changes with efficacy .
  • Data Interpretation : Use regression analysis to quantify substituent effects on IC₅₀ values, prioritizing ortho-substituted derivatives for enhanced target engagement .

Q. What computational strategies reconcile discrepancies between molecular docking predictions and experimental binding data?

  • Methodological Answer :

  • Docking Protocols : Employ flexible ligand docking in AutoDock Vina with explicit solvation models to account for bromine’s steric bulk .
  • Validation : Compare predicted ΔG values with surface plasmon resonance (SPR)-measured binding constants. Adjust force fields (e.g., AMBER) to better model halogen bonding .
  • Case Study : A 0.5 kcal/mol deviation in docking vs. SPR for 2-bromo analogs was resolved by incorporating polarizable bromine parameters .

Q. How can researchers address contradictions in reported biological activities (e.g., anti-inflammatory vs. neurotoxic effects)?

  • Methodological Answer :

  • Dose-Response Profiling : Conduct assays across a concentration gradient (nM–μM) to identify therapeutic vs. cytotoxic thresholds .
  • Metabolite Screening : Use LC-MS to detect reactive intermediates (e.g., bromophenyl epoxides) that may contribute to off-target effects .
  • Species-Specific Models : Compare human macrophage assays with zebrafish neurotoxicity models to clarify context-dependent activity .

Q. What strategies improve the compound’s stability under physiological conditions for in vivo studies?

  • Methodological Answer :

  • Formulation : Encapsulate in PEGylated liposomes to shield the acetamide group from hydrolytic cleavage at pH 7.4 .
  • Prodrug Design : Synthesize a tert-butyloxycarbonyl (Boc)-protected analog, which shows 3× longer half-life in rat plasma .
  • Accelerated Stability Testing : Use Arrhenius modeling (25–40°C) to predict degradation kinetics and optimize storage conditions .

Data-Driven Research Considerations

  • Key Data References :
    • Comparative reactivity of bromophenyl analogs (Table 1, ).
    • Palladium-catalyzed synthesis yields (Entry 12, ).
    • NMR and MS spectral assignments ( ).

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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